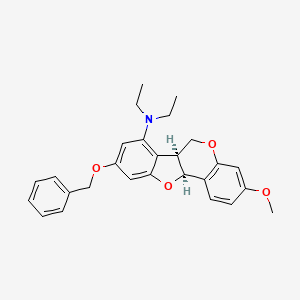
Iron, isotope of mass 55 (55Fe3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, isotope of mass 55 (55Fe3+), is a radioactive isotope of iron. It has a nucleus containing 26 protons and 29 neutrons, resulting in a mass number of 55. This isotope decays by electron capture to manganese-55, with a half-life of approximately 2.737 years . The emitted X-rays from this decay process can be used for various scientific analysis methods, such as X-ray diffraction .
Métodos De Preparación
Iron-55 can be artificially produced by neutron irradiation of stable iron isotopes. The common synthetic routes include:
Neutron irradiation of iron-54: This involves the reaction ({55}Fe).
Neutron irradiation of iron-56: This involves the reaction ({56}Fe(n,2n){55}Fe).
Industrial production methods typically involve exposing iron-containing components, such as steel or reinforced concrete, to neutron radiation. This can lead to the accumulation of iron-55 in these materials .
Análisis De Reacciones Químicas
Iron-55 undergoes various types of chemical reactions, including:
Oxidation and Reduction: Iron-55 can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Iron-55 can undergo substitution reactions where one ligand in a complex is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as oxygen or chlorine.
Reducing agents: Such as hydrogen or carbon monoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-55 can produce iron oxides, while reduction can produce elemental iron .
Aplicaciones Científicas De Investigación
Iron-55 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of iron metabolism and transport.
Biology: Employed in studies of biological processes involving iron.
Medicine: Used in diagnostic techniques, such as X-ray fluorescence, to study the distribution of iron in biological tissues.
Industry: Utilized in portable X-ray instruments for non-destructive testing and analysis
Mecanismo De Acción
The mechanism by which iron-55 exerts its effects involves its radioactive decay by electron capture. This process results in the emission of X-rays and Auger electrons. The emitted X-rays can be used for various analytical techniques, while the Auger electrons can cause localized ionization and damage to surrounding materials .
Comparación Con Compuestos Similares
Iron-55 can be compared with other similar radioactive isotopes of iron, such as:
Iron-59 (59Fe): Another radioactive isotope of iron with a half-life of 44.5 days. It is commonly used in studies of iron metabolism and blood circulation.
Iron-60 (60Fe): A long-lived radioactive isotope with a half-life of 2.6 million years.
Iron-55 is unique due to its specific half-life and decay properties, making it particularly useful for certain types of scientific research and industrial applications .
Propiedades
Número CAS |
91776-95-3 |
|---|---|
Fórmula molecular |
Fe+3 |
Peso molecular |
54.938291 g/mol |
Nombre IUPAC |
iron-55(3+) |
InChI |
InChI=1S/Fe/q+3/i1-1 |
Clave InChI |
VTLYFUHAOXGGBS-BJUDXGSMSA-N |
SMILES isomérico |
[55Fe+3] |
SMILES canónico |
[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
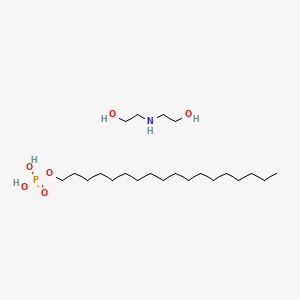
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
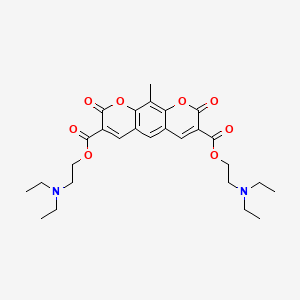

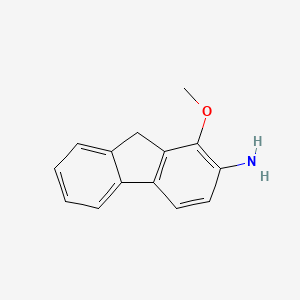
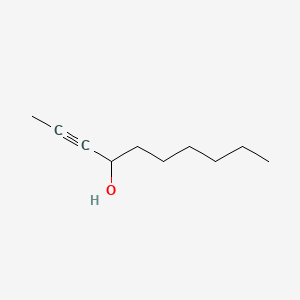

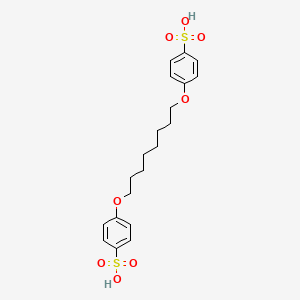
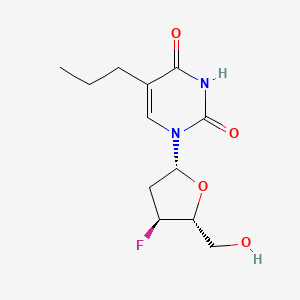
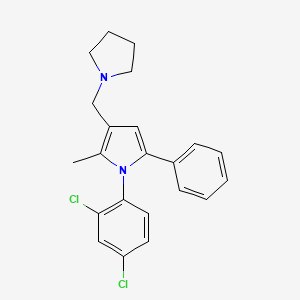
![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
